4-Methyl-5-nitrocatechol

Vue d'ensemble

Description

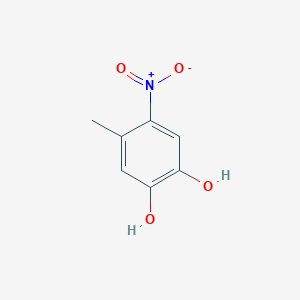

4-Methyl-5-nitrocatechol is an organic compound with the chemical formula C7H7NO4. It is a derivative of catechol, featuring a methyl group at the fourth position and a nitro group at the fifth position on the benzene ring. This compound is known for its white crystalline or powdery solid form and is soluble in water, alcohol, and organic solvents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Methyl-5-nitrocatechol can be synthesized through the condensation reaction of nitrochlorobenzene and m-cresol. The reaction typically involves the use of a base such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and stringent control of reaction parameters to achieve high yields and purity of the final product. The compound is then purified through crystallization or distillation techniques .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methyl-5-nitrocatechol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The hydroxyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Electrophiles like acyl chlorides or alkyl halides are used in the presence of a base.

Major Products Formed:

Oxidation: Quinones.

Reduction: Amino derivatives.

Substitution: Ester or ether derivatives.

Applications De Recherche Scientifique

Environmental Science

Role as an Atmospheric Tracer

4M5NC is identified as a significant atmospheric tracer compound, particularly in studies related to biomass burning and pollution. It serves as an indicator of specific environmental conditions and can help in understanding the dynamics of nitroaromatic compounds in the atmosphere. Research indicates that methyl-nitrocatechols, including 4M5NC, are prevalent in urban areas and can be linked to anthropogenic activities such as vehicle emissions and industrial processes .

Formation Mechanisms

Studies have shown that 4M5NC can be formed through various pathways, including photo-oxidation and aqueous-phase reactions involving volatile organic compounds (VOCs) under high nitrogen oxides (NOx) conditions. The concentration of 4M5NC is influenced by factors such as relative humidity and the presence of specific VOC precursors like toluene and benzene . Understanding these formation mechanisms is crucial for developing strategies to mitigate air pollution.

Bioremediation

Microbial Degradation

One of the most notable applications of 4M5NC is its role as an intermediate in the microbial degradation of hazardous compounds like 2,4-dinitrotoluene (DNT). The bacterium Burkholderia sp. strain DNT utilizes 4M5NC in its metabolic pathway to degrade DNT, converting it into less harmful substances. The enzyme responsible for this transformation, known as 4-methyl-5-nitrocatechol monooxygenase (DntB), has been studied extensively for its potential in bioremediation efforts .

Protein Engineering for Enhanced Activity

Recent advancements in protein engineering have led to the development of variants of DntB that exhibit improved activity towards substrates like 4-nitrophenol (4NP) and 3-methyl-4-nitrophenol (3M4NP). These engineered enzymes demonstrate significantly higher degradation rates, making them valuable tools for bioremediation applications . The ability to enhance enzyme efficiency through genetic modifications highlights the potential for using 4M5NC in environmental cleanup strategies.

Organic Synthesis

Precursors in Chemical Reactions

In synthetic organic chemistry, 4M5NC serves as a versatile building block for the synthesis of various nitro-substituted organic compounds. Its unique structure allows it to participate in electrophilic aromatic substitution reactions, facilitating the introduction of other functional groups into aromatic systems. This property makes it a valuable precursor in the development of pharmaceuticals and agrochemicals .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 4-Methyl-5-nitrocatechol involves its interaction with various molecular targets. The compound can act as a substrate for enzymes such as monooxygenases, which catalyze the removal of the nitro group. This process involves the transfer of electrons and the formation of intermediate species, ultimately leading to the formation of quinones or other derivatives .

Comparaison Avec Des Composés Similaires

4-Nitrocatechol: Similar structure but lacks the methyl group.

3-Nitrocatechol: Nitro group at the third position.

5-Methyl-3-nitrocatechol: Methyl group at the fifth position and nitro group at the third position

Uniqueness: 4-Methyl-5-nitrocatechol is unique due to the specific positioning of the methyl and nitro groups, which influences its reactivity and interaction with other molecules. This distinct structure allows for specific applications in various fields, making it a valuable compound for research and industrial purposes .

Activité Biologique

4-Methyl-5-nitrocatechol (4M5NC) is a nitroaromatic compound that plays a significant role in the degradation of more complex nitroaromatic pollutants, particularly 2,4-dinitrotoluene (DNT). This article reviews the biological activity of 4M5NC, focusing on its enzymatic degradation pathways, photolytic behavior, and potential environmental implications.

Enzymatic Degradation Pathways

4M5NC is primarily known for its role as an intermediate in the microbial degradation of DNT. The degradation pathway involves several enzymatic steps catalyzed by specific enzymes produced by certain bacteria, notably Burkholderia sp. strain DNT.

Key Enzymatic Reactions:

- Monooxygenase Activity: The enzyme this compound monooxygenase (DntB) catalyzes the conversion of 4M5NC to 2-hydroxy-5-methylquinone while removing the nitro group. This reaction is crucial for detoxifying DNT in contaminated environments .

- Protein Engineering Studies: Variants of DntB have been engineered to enhance substrate specificity and degradation efficiency. For instance, the variant M22L/L380I showed an 11-fold increase in efficiency for degrading 4-nitrophenol compared to the wild-type enzyme .

Photolytic Behavior

Recent studies have highlighted the photolytic properties of 4M5NC, which are essential for understanding its environmental fate. Photolysis refers to the chemical decomposition caused by light, particularly ultraviolet (UV) radiation.

Photolysis Rate Constants:

- The photolysis rate constant for 4M5NC at 254 nm was measured at , indicating a relatively slow degradation under UV light conditions .

- Comparative studies show that photolysis may be a significant degradation pathway for nitroaromatic compounds in atmospheric conditions, with an average atmospheric lifetime of around two hours .

Case Studies and Research Findings

Several research studies have documented the biological activity and environmental implications of 4M5NC:

-

Microbial Degradation Studies:

- A study demonstrated that Burkholderia sp. strain DNT effectively utilizes DNT as a carbon source, leading to the accumulation of 4M5NC as an intermediate during its metabolism .

- The enzymatic pathway involving DntB is critical for bioremediation strategies aimed at detoxifying nitroaromatic compounds in contaminated soils and water sources.

- Environmental Impact Assessments:

Summary Table of Key Findings

| Parameter | Value |

|---|---|

| Photolysis Rate (254 nm) | |

| Monooxygenase Efficiency | Wild-type: ; Variant M22L/L380I: |

| Average Atmospheric Lifetime | ~2 hours |

Propriétés

IUPAC Name |

4-methyl-5-nitrobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLLRAKCRHPMKNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20218983 | |

| Record name | 1,2-Benzenediol, 4-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68906-21-8 | |

| Record name | 4-Methyl-5-nitrocatechol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68906-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenediol, 4-methyl-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068906218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenediol, 4-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.